[2,2'-Bipyridine]-4,4'-dicarbaldehyde [2,2'-Bipyridine]-4,4'-dicarbaldehyde 2,2′-Bipyridine-4,4′-dicarboxaldehyde is an organic building block.

Brand Name: Vulcanchem
CAS No.: 99970-84-0
VCID: VC21090578
InChI: InChI=1S/C12H8N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-8H
SMILES: C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O
Molecular Formula: C12H8N2O2
Molecular Weight: 212.2 g/mol

[2,2'-Bipyridine]-4,4'-dicarbaldehyde

CAS No.: 99970-84-0

Cat. No.: VC21090578

Molecular Formula: C12H8N2O2

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

[2,2'-Bipyridine]-4,4'-dicarbaldehyde - 99970-84-0

Specification

CAS No. 99970-84-0
Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
IUPAC Name 2-(4-formylpyridin-2-yl)pyridine-4-carbaldehyde
Standard InChI InChI=1S/C12H8N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-8H
Standard InChI Key UJCACAOPZBJKIW-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O
Canonical SMILES C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O

Introduction

Chemical Structure and Properties

Structural Features

[2,2'-Bipyridine]-4,4'-dicarbaldehyde consists of two pyridine rings joined at their respective 2-positions, creating a bipyridine backbone. The distinctive feature of this compound is the presence of two aldehyde groups (-CHO) at the 4 and 4' positions of the pyridine rings. This structural arrangement provides the molecule with both coordinating ability through the bipyridine nitrogen atoms and chemical reactivity through the aldehyde groups.

Physical and Chemical Properties

The compound exists as a light yellow powder at room temperature with a melting point of approximately 188°C . Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of [2,2'-Bipyridine]-4,4'-dicarbaldehyde

PropertyValue
IUPAC Name2-(4-formylpyridin-2-yl)pyridine-4-carbaldehyde
CAS Number99970-84-0
Molecular FormulaC₁₂H₈N₂O₂
Molecular Weight212.20 g/mol
Physical StateLight yellow powder
Melting Point188°C
Boiling Point434.4±45.0°C (760 mm Hg)
Flash Point217.3°C
Storage TemperatureRefrigerated
InChI KeyUJCACAOPZBJKIW-UHFFFAOYSA-N
Canonical SMILESC1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O

Spectroscopic Characteristics

The compound can be characterized by several spectroscopic techniques. Its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. The aldehyde protons typically appear as distinctive downfield signals in the ¹H NMR spectrum, while the carbonyl stretching vibrations of the aldehyde groups show characteristic absorption bands in the IR spectrum.

Synthesis Methods

Oxidation of 4,4'-Dimethyl-2,2'-bipyridine

The most common method for synthesizing [2,2'-Bipyridine]-4,4'-dicarbaldehyde involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine. Several oxidizing agents can be used for this transformation, with manganese dioxide being particularly effective. A patented synthetic method is described in Table 2.

Table 2: Synthesis Method Using Manganese Dioxide Oxidation

ReagentsConditionsYieldReference
4,4'-dimethyl-2,2'-bipyridine (2g, 10.86 mmol), MnO₂ (3.2g, 36.80 mmol), H₂SO₄ (70%, 80g)115°C, 8 hoursNot specifiedPatent CN102295596B
4,4'-dimethyl-2,2'-bipyridine (2g, 10.86 mmol), MnO₂ (8.2g), H₂SO₄ (98%, 120g)135°C, 10 hours30.8%Patent CN102295596B
4,4'-dimethyl-2,2'-bipyridine, MnO₃100°CNot specifiedPatent CN102295596B

Chemical Reactions

Reactivity of Aldehyde Groups

The aldehyde groups in [2,2'-Bipyridine]-4,4'-dicarbaldehyde are highly reactive and can undergo various transformations typical of the aldehyde functional group. Table 3 summarizes the main types of reactions this compound can participate in.

Table 3: Key Reactions of [2,2'-Bipyridine]-4,4'-dicarbaldehyde

Reaction TypeDescriptionProductsReagents/Conditions
OxidationOxidation of aldehyde groups to carboxylic acids[2,2'-Bipyridine]-4,4'-dicarboxylic acidKMnO₄ in acidic medium
ReductionReduction of aldehyde groups to primary alcohols[2,2'-Bipyridine]-4,4'-diolNaBH₄ in methanol or ethanol
Schiff Base FormationCondensation with primary aminesSchiff base derivativesPrimary amines, mild conditions
Nucleophilic AdditionAddition of nucleophiles to the carbonyl groupVarious adductsVarious nucleophiles under appropriate conditions

Metal Coordination Chemistry

The bipyridine core of [2,2'-Bipyridine]-4,4'-dicarbaldehyde serves as a bidentate ligand, capable of forming coordination complexes with various transition metals. These complexes can exhibit interesting photophysical and electrochemical properties, making them valuable in materials science and catalysis.

Applications in Scientific Research

Coordination Chemistry

[2,2'-Bipyridine]-4,4'-dicarbaldehyde functions as a bidentate ligand that can form stable complexes with transition metals. These complexes are studied for their catalytic properties in various reactions, including oxidation and reduction processes. The presence of the aldehyde groups provides additional functionality for further modifications of the ligand.

Building Block in Organic Synthesis

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde groups allow for various transformations, including:

  • Schiff base formation with primary amines

  • Wittig reactions for olefination

  • Aldol condensations for carbon-carbon bond formation

  • Reductive amination for nitrogen-containing derivatives

Metallogel Formation

[2,2'-Bipyridine]-4,4'-dicarbaldehyde has shown significant potential in the creation of novel materials, particularly metallogels. The compound's unique structure allows it to participate in both Schiff base reactions through its aldehyde groups and metal coordination through its bipyridine moiety. This dual functionality enables the formation of three-dimensional networks when combined with aminoglycosides and metal ions.

Fluorescent Probes

The compound can be utilized in the development of fluorescent probes for detecting metal ions in biological systems. The coordination of metal ions to the bipyridine unit can lead to changes in fluorescence properties, making these derivatives useful as sensing materials.

Biological Activities

Antimicrobial Properties

Research has indicated that [2,2'-Bipyridine]-4,4'-dicarbaldehyde may exhibit antimicrobial activity against several bacterial strains. The mechanism is believed to involve the formation of covalent bonds between the compound's carbonyl groups and amino acid residues in bacterial proteins, potentially inhibiting their function and growth.

Antioxidant Properties

Studies have suggested that the compound demonstrates some ability to scavenge free radicals, indicating potential applications in combating oxidative stress-related conditions. This antioxidant activity appears to be dose-dependent, with higher concentrations showing increased scavenging activity.

Table 4: Reported Biological Activities

Activity TypeTarget Organisms/SystemsEffectivenessMechanism
AntimicrobialEscherichia coli, Staphylococcus aureusDose-dependent reduction in bacterial viabilityFormation of covalent bonds with amino acid residues
AntioxidantDPPH radical scavenging assaysDose-dependent increase in scavenging activityFree radical neutralization

Comparison with Related Compounds

Relationship to [2,2'-Bipyridine]-4,4'-dicarboxylic acid

[2,2'-Bipyridine]-4,4'-dicarbaldehyde is closely related to [2,2'-Bipyridine]-4,4'-dicarboxylic acid (CAS: 6813-38-3), which can be obtained through oxidation of the aldehyde groups. The carboxylic acid derivative has been more extensively studied and has established applications in dye-sensitized solar cells (DSSCs) and metal-organic frameworks (MOFs).

Table 5: Comparison of [2,2'-Bipyridine]-4,4'-dicarbaldehyde with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey DifferencesApplications
[2,2'-Bipyridine]-4,4'-dicarbaldehyde99970-84-0C₁₂H₈N₂O₂212.20 g/molAldehyde groups at 4,4' positionsOrganic synthesis, coordination chemistry
[2,2'-Bipyridine]-4,4'-dicarboxylic acid6813-38-3C₁₂H₈N₂O₄244.20 g/molCarboxylic acid groups at 4,4' positionsDSSCs, MOFs, photosensitizers
Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate71071-46-0C₁₄H₁₂N₂O₄272.26 g/molMethyl ester groups at 4,4' positionsOrganic synthesis intermediate
4,4'-Dimethyl-2,2'-bipyridineN/AC₁₂H₁₂N₂184.24 g/molMethyl groups at 4,4' positionsPrecursor in synthesis

Functional Differences

The key differences between these compounds lie in their reactive functional groups:

  • [2,2'-Bipyridine]-4,4'-dicarbaldehyde features reactive aldehyde groups suitable for various condensation reactions.

  • [2,2'-Bipyridine]-4,4'-dicarboxylic acid has carboxylic acid groups that can form salts, esters, and amides.

  • Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate contains less reactive ester groups that can undergo hydrolysis or aminolysis.

  • 4,4'-Dimethyl-2,2'-bipyridine has methyl groups that require oxidation to introduce more reactive functionalities.

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